Cas no 56926-34-2 (Ethanone, 1-(2-hydroxy-5-phenoxyphenyl)-)
Ethanone, 1-(2-hydroxy-5-phenoxyphenyl)- Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 1-(2-hydroxy-5-phenoxyphenyl)-
- 1-(2-Hydroxy-5-phenoxyphenyl)ethanone
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- MDL: MFCD31561608
- Inchi: 1S/C14H12O3/c1-10(15)13-9-12(7-8-14(13)16)17-11-5-3-2-4-6-11/h2-9,16H,1H3
- InChI Key: QLPWHMNSGRANJW-UHFFFAOYSA-N
- SMILES: C(=O)(C1=CC(OC2=CC=CC=C2)=CC=C1O)C
Ethanone, 1-(2-hydroxy-5-phenoxyphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 182619-2.500g |
1-(2-Hydroxy-5-phenoxyphenyl)ethanone, 95% |
56926-34-2 | 95% | 2.500g |
$1650.00 | 2023-09-11 |
Ethanone, 1-(2-hydroxy-5-phenoxyphenyl)- Related Literature
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Bo Chen,Xiaotong Shen,Zhangfeng Luo,Di Cai,Changjing Chen,Changwei Zhang,Peiyong Qin,Hui Cao,Tianwei Tan RSC Adv., 2018,8, 25602-25610
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Julia M. Yeomans Soft Matter, 2010,6, 703-704
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Carmen Pérez León,Keisuke Sagisaka,Daisuke Fujita,Liyuan Han RSC Adv., 2014,4, 8550-8557
Additional information on Ethanone, 1-(2-hydroxy-5-phenoxyphenyl)-
Comprehensive Overview of Ethanone, 1-(2-hydroxy-5-phenoxyphenyl)- (CAS No. 56926-34-2)
Ethanone, 1-(2-hydroxy-5-phenoxyphenyl)- (CAS No. 56926-34-2) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as 1-(2-Hydroxy-5-phenoxyphenyl)ethanone, is characterized by its unique molecular structure and diverse applications. This article provides a detailed overview of its chemical properties, synthesis methods, biological activities, and potential uses in drug development.
Chemical Properties and Structure
Ethanone, 1-(2-hydroxy-5-phenoxyphenyl)- is a white crystalline solid with the molecular formula C13H12O3. Its molecular weight is approximately 216.23 g/mol. The compound features a phenyl ring substituted with a hydroxyl group at the 2-position and a phenoxy group at the 5-position, which is attached to an ethanone moiety. This specific arrangement of functional groups imparts unique chemical and physical properties to the molecule.
The solubility of Ethanone, 1-(2-hydroxy-5-phenoxyphenyl)- in various solvents is an important consideration for its use in laboratory settings. It is moderately soluble in polar solvents such as methanol and ethanol but has limited solubility in non-polar solvents like hexane. The compound's melting point is around 87-89°C, making it suitable for various thermal processes without decomposition.
Synthesis Methods
The synthesis of Ethanone, 1-(2-hydroxy-5-phenoxyphenyl)- can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 2-hydroxy-5-phenoxybenzaldehyde with an appropriate ketone under specific conditions. Another approach involves the Claisen condensation of ethyl 2-hydroxy-5-phenoxybenzoate with an acetate ester followed by hydrolysis to form the desired ketone.
Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods for this compound. For instance, researchers have explored the use of heterogeneous catalysts and microwave-assisted reactions to improve yield and reduce waste generation. These methods not only enhance the efficiency of the synthesis but also align with sustainable chemistry practices.
Biological Activities and Mechanisms
Ethanone, 1-(2-hydroxy-5-phenoxyphenyl)- has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The presence of the hydroxyl and phenoxy groups contributes to its ability to scavenge free radicals and inhibit oxidative stress. Studies have shown that this compound can effectively protect cells from oxidative damage caused by reactive oxygen species (ROS).
In addition to its antioxidant properties, Ethanone, 1-(2-hydroxy-5-phenoxyphenyl)- has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease (IBD).
The anticancer potential of Ethanone, 1-(2-hydroxy-5-phenoxyphenyl)- has also been explored in various cancer cell lines. Research indicates that it can induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For example, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in cancer progression.
Potential Applications in Drug Development
The diverse biological activities of Ethanone, 1-(2-hydroxy-5-phenoxyphenyl)- make it a promising candidate for drug development. Its antioxidant properties suggest potential use in formulations designed to prevent or treat oxidative stress-related conditions such as neurodegenerative diseases and cardiovascular disorders.
The anti-inflammatory effects of this compound could be harnessed in the development of new treatments for chronic inflammatory conditions. Clinical trials are currently underway to evaluate its efficacy and safety profile in these applications.
In the realm of oncology, Ethanone, 1-(2-hydroxy-5-phenoxyphenyl)- shows promise as a lead compound for developing novel anticancer agents. Preclinical studies have demonstrated its ability to selectively target cancer cells while sparing normal cells, which could translate into fewer side effects compared to traditional chemotherapy.
Conclusion
Ethanone, 1-(2-hydroxy-5-phenoxyphenyl)- (CAS No. 56926-34-2) is a multifaceted organic compound with a wide range of potential applications in chemistry, biology, and pharmaceutical research. Its unique chemical structure endows it with valuable properties such as antioxidant, anti-inflammatory, and anticancer activities. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses. As scientific understanding advances, this compound may play an increasingly important role in the development of innovative treatments for various diseases.
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